
2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid” is a chemical compound with the CAS Number: 2248401-50-3 . It has a molecular weight of 239.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4,5(10)11)6(13)14/h5H,1-4H3,(H,12,15)(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 239.22 .Mécanisme D'action
The mechanism of action of 2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid is not well understood. However, it has been reported to have similar properties to other Fmoc-protected amino acids, such as the ability to form stable peptide bonds and interact with other molecules in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to have similar properties to other Fmoc-protected amino acids, such as the ability to interact with enzymes and other proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid in lab experiments include its high purity and good yields, as well as its ability to form stable peptide bonds. However, its limitations include its limited solubility in some solvents and its relatively high cost compared to other amino acids.
Orientations Futures
There are several future directions for the study of 2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid. One direction is the development of new synthetic methods for the production of this amino acid. Another direction is the study of its biochemical and physiological effects in order to better understand its potential applications in drug development and therapy. Additionally, the use of this compound in the development of new peptide and protein structures and functions is an area of active research.
Méthodes De Synthèse
The synthesis of 2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid involves the reaction of Fmoc-protected amino acids with 2,2,2-trifluoroacetone and a Lewis acid catalyst. The resulting product is then deprotected to yield the final amino acid product. This method has been reported to yield high purity and good yields of the product.
Applications De Recherche Scientifique
2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of peptides and proteins, as well as a tool for the study of protein structure and function. It has also been used in the development of new drugs and therapies for various diseases.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c1-19(16(20)21,17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMFULDTRPTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2793189.png)
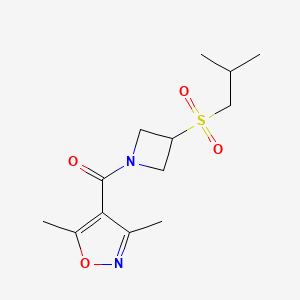

![dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2793192.png)

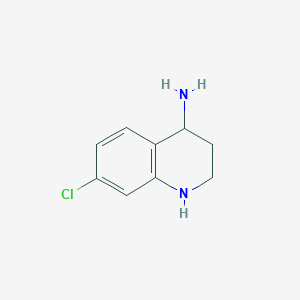
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)

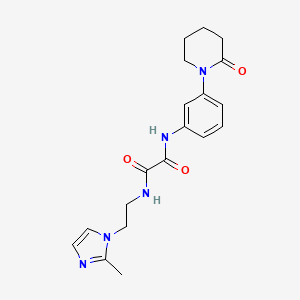

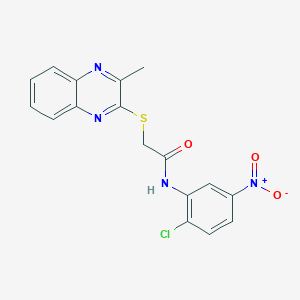
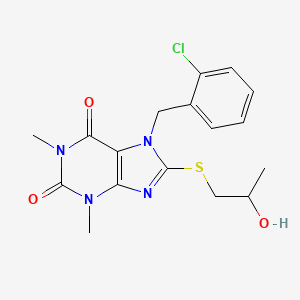
![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)
